N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide is a synthetic compound with a unique molecular structure This compound belongs to the family of heterocyclic organic compounds, which are known for their wide range of biological and medicinal activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product. Common spectroscopic methods such as IR, 1H NMR, and 13C NMR are used to confirm the chemical structure of the synthesized compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furan or thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active sites of target enzymes, thereby inhibiting their activity. This inhibition can lead to various therapeutic effects, such as neuroprotection or antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide
Uniqueness
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical properties and biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQXWTZWURBGSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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